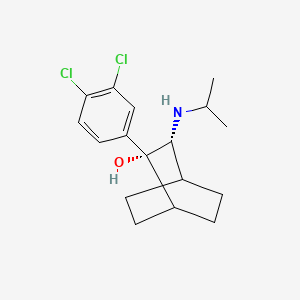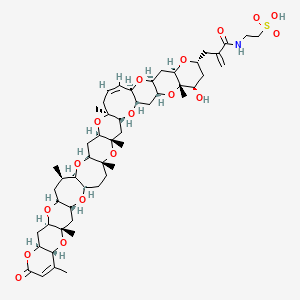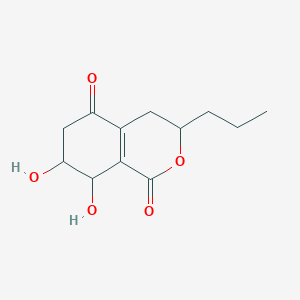
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione
Descripción general
Descripción
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione is a natural product found in Farrowia with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : This compound has been synthesized through various methods, including reactions involving carboxylic acids and oxidation processes. For instance, Suzuki et al. (2001) detailed the synthesis of similar compounds using carboxylic acids and lead tetraacetate oxidation (Suzuki, Tanemura, Okada, Awaji, Shimizu, & Horaguchi, 2001).
Anticancer Properties : Some studies have investigated the anticancer properties of related compounds. Thi et al. (2015) synthesized benzo[g]isochromene-5,10-diones and found them to exhibit cytotoxic activity against various cancer cell lines (Thi, Vu Thi, Phuong, Nguyen, The Pham, Duc Vu, Depetter, Van Nguyen, & D’hooghe, 2015).
Natural Product Synthesis : Mondal et al. (2003) reported a method for synthesizing a compound similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione, emphasizing the importance of such compounds in mimicking natural products (Mondal, Nogami, Asao, & Yamamoto, 2003).
Pharmacological Applications : The compound and its derivatives have potential pharmacological applications. For example, studies on similar compounds have shown antifungal and antimicrobial activities, as reported by Wang et al. (2012) in their study on polyketides (Wang, Bao, Yang, Guo, Yang, Ren, Zhang, Dai, Guo, & Liu, 2012).
Photochemical Properties : Research by Hobel and Margaretha (1990) on similar compounds highlights the potential photochemical applications, examining the conversion of these compounds in different conditions (Hobel & Margaretha, 1990).
Antiviral Activity : Zhang et al. (2016) discovered compounds with structures similar to 7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione that exhibit antiviral properties, particularly against influenza A virus (Zhang, Huang, Li, Wei, Fang, Xie, Lin, Wu, & He, 2016).
Propiedades
Nombre del producto |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
|---|---|
Fórmula molecular |
C12H16O5 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
7,8-dihydroxy-3-propyl-4,6,7,8-tetrahydro-3H-isochromene-1,5-dione |
InChI |
InChI=1S/C12H16O5/c1-2-3-6-4-7-8(13)5-9(14)11(15)10(7)12(16)17-6/h6,9,11,14-15H,2-5H2,1H3 |
Clave InChI |
UJTPZWKMPAKALM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC2=C(C(C(CC2=O)O)O)C(=O)O1 |
Sinónimos |
EI-1941-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



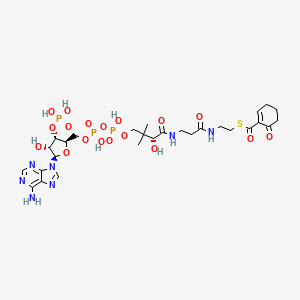
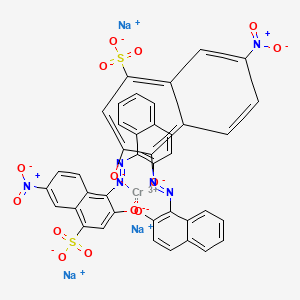
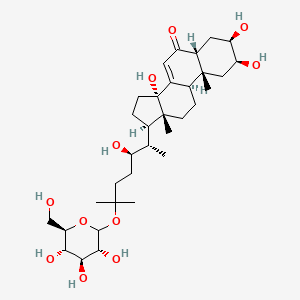
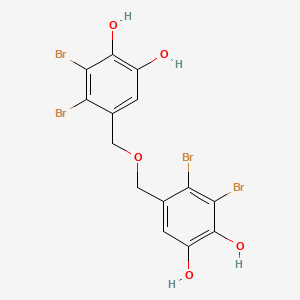
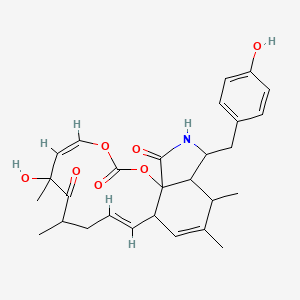
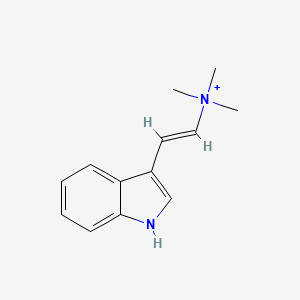
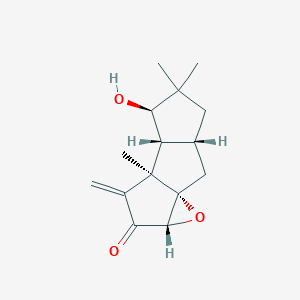
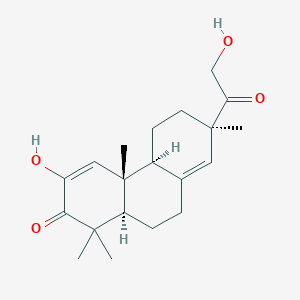
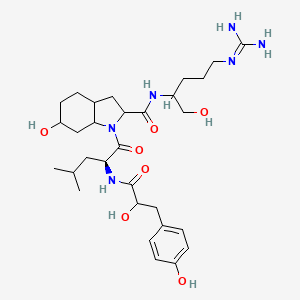
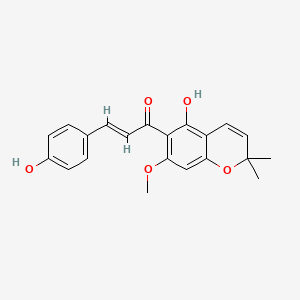
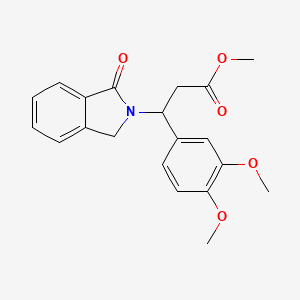
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',16-tetramethyl-3',9,15-trioxospiro[11,12,13,14-tetrathia-8,16-diazatetracyclo[8.4.2.01,8.03,7]hexadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1251934.png)
